molecular formula C15H8BrN5O2 B2399919 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775536-25-8

3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2399919
CAS RN: 1775536-25-8
M. Wt: 370.166
InChI Key: HZMOWQNBDRRULV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is characterized by its unique structure and properties that make it a promising candidate for several applications, including drug development, material science, and organic electronics.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole in cancer cells involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been shown to exhibit low toxicity in vivo and in vitro, making it a promising candidate for further development as a therapeutic agent. Additionally, 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been reported to have antioxidant properties and can scavenge free radicals, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is its ease of synthesis, making it readily available for laboratory experiments. Additionally, 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole exhibits high stability and can be stored for extended periods without significant degradation. However, one of the limitations of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is its poor solubility in water, which may limit its potential applications in aqueous environments.

Future Directions

Several future directions for the study of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole include the development of new synthetic methods to improve its solubility and bioavailability, the investigation of its potential applications in organic electronics, and the exploration of its mechanism of action in various disease models. Additionally, the development of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole-based drug delivery systems and the evaluation of its potential as a diagnostic tool for various diseases are promising areas for future research.

Synthesis Methods

The synthesis of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole involves a multi-step process that starts with the reaction of 3-bromoaniline with pyridine-4-carboxylic acid hydrazide to form 3-(3-bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid hydrazide. This intermediate is then cyclized with phosphorous oxychloride to form 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole.

Scientific Research Applications

3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development, material science, and organic electronics. In drug development, 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been shown to exhibit significant anticancer activity against various cancer cell lines. Additionally, 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been reported to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

3-(3-bromophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN5O2/c16-11-3-1-2-10(8-11)13-19-15(23-21-13)14-18-12(20-22-14)9-4-6-17-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMOWQNBDRRULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

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